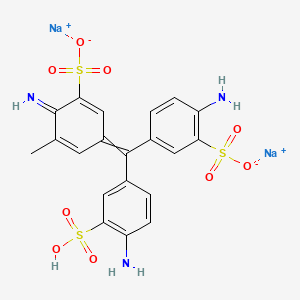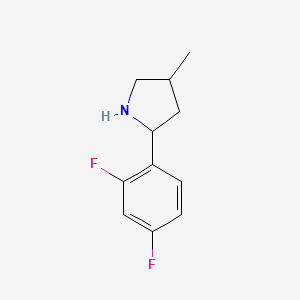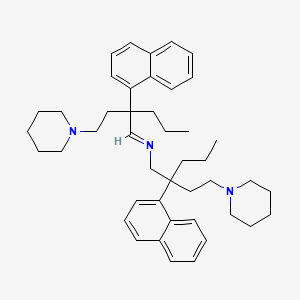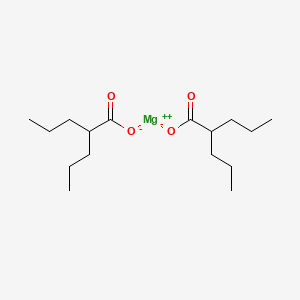
magnesium;2-propylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Magnesium 2-propylpentanoate can be synthesized by reacting valproic acid with magnesium carbonate or magnesium hydroxide. The reaction typically involves the following steps:
- Dissolving valproic acid in an appropriate solvent such as methanol.
- Adding magnesium carbonate or magnesium hydroxide to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Filtering the solution to remove any unreacted magnesium carbonate or hydroxide.
- Evaporating the solvent to obtain the crystalline product .
Industrial Production Methods: In industrial settings, the production of magnesium 2-propylpentanoate follows similar steps but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, filtering, and drying helps in achieving consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Magnesium 2-propylpentanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form magnesium 2-propylpentanoate oxide.
Reduction: It can be reduced to form magnesium 2-propylpentanoate hydride.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Magnesium 2-propylpentanoate oxide.
Reduction: Magnesium 2-propylpentanoate hydride.
Substitution: Halogenated derivatives such as magnesium 2-propylpentanoate chloride or bromide.
Wissenschaftliche Forschungsanwendungen
Magnesium 2-propylpentanoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: It is primarily used as an anticonvulsant in the treatment of epilepsy.
Wirkmechanismus
Magnesium 2-propylpentanoate exerts its effects by inhibiting the enzyme gamma-aminobutyric acid transaminase (GABAT), which leads to an increase in the levels of gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that helps to reduce neuronal excitability. By increasing GABA levels, magnesium 2-propylpentanoate helps to stabilize neuronal activity and prevent seizures .
Vergleich Mit ähnlichen Verbindungen
Sodium valproate: Another salt of valproic acid, commonly used as an anticonvulsant.
Calcium valproate: Similar to magnesium 2-propylpentanoate but with calcium as the cation.
Lithium valproate: Used in the treatment of bipolar disorder.
Comparison:
Magnesium 2-propylpentanoate vs. Sodium valproate: Both compounds are used as anticonvulsants, but magnesium 2-propylpentanoate may have a better side effect profile due to the presence of magnesium, which has additional neuroprotective effects.
Magnesium 2-propylpentanoate vs. Calcium valproate: Both compounds have similar uses, but the choice between them may depend on the specific needs of the patient, such as calcium or magnesium supplementation.
Magnesium 2-propylpentanoate vs. Lithium valproate: While both are used in the treatment of neurological disorders, lithium valproate is more commonly used for mood stabilization in bipolar disorder, whereas magnesium 2-propylpentanoate is primarily used for epilepsy.
Eigenschaften
Molekularformel |
C16H30MgO4 |
|---|---|
Molekulargewicht |
310.71 g/mol |
IUPAC-Name |
magnesium;2-propylpentanoate |
InChI |
InChI=1S/2C8H16O2.Mg/c2*1-3-5-7(6-4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
InChI-Schlüssel |
LKLLHOIUJVEAGU-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC(CCC)C(=O)[O-].CCCC(CCC)C(=O)[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


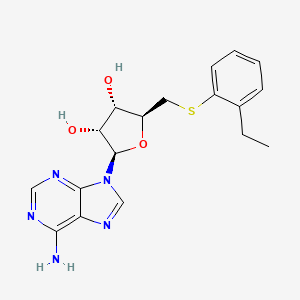
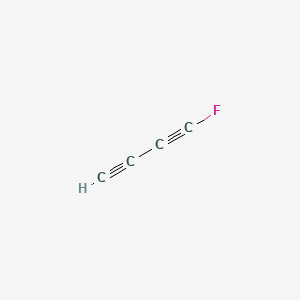
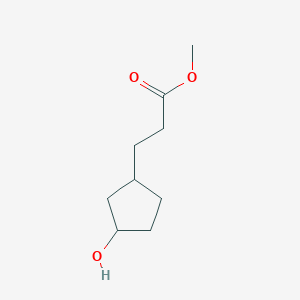
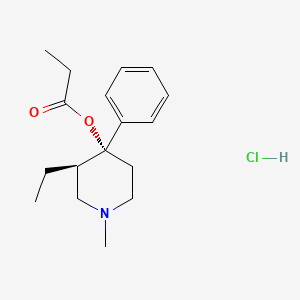
![Bromo[3-(1-bromo-1,1,1-triphenylphosphoranyl)propyl]triphenylphosphorane](/img/structure/B15288934.png)
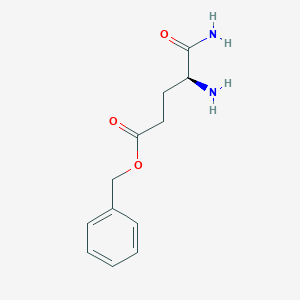
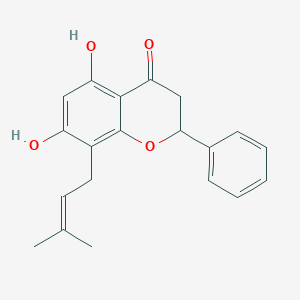
![methyl (2E)-2-[(8R,9S,10R,13S,14S)-13-methyl-3-oxo-6,7,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-ylidene]propanoate](/img/structure/B15288947.png)
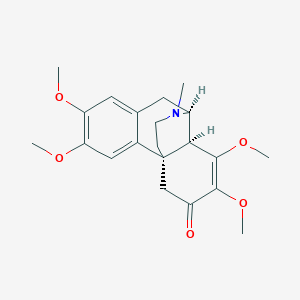
![1-[(2S)-3-fluoro-2-methylpropyl]piperazine](/img/structure/B15288975.png)
![{2-Oxo-2-[2-(trimethylsilyl)ethoxy]ethyl}(triphenyl)phosphanium bromide](/img/structure/B15288978.png)
